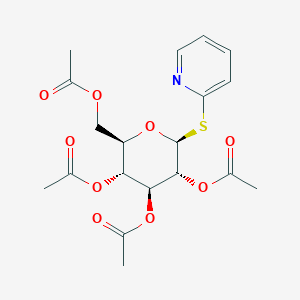

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside

Description

2-Pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside is a thioglycoside derivative featuring a glucose backbone with four acetyl-protecting groups and a 2-pyridylthio moiety at the anomeric position. This compound is structurally distinct due to the aromatic pyridyl group, which confers unique electronic and coordination properties. Thioglycosides are widely used as substrates for glycosidase and glycosyltransferase studies, and the acetyl groups enhance stability and solubility in organic solvents .

The 2-pyridyl substituent distinguishes this compound from other thioglucopyranosides by enabling metal coordination (e.g., in metal-organic frameworks or enzyme active sites) and facilitating conjugation reactions via its nitrogen lone pairs .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO9S/c1-10(21)25-9-14-16(26-11(2)22)17(27-12(3)23)18(28-13(4)24)19(29-14)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3/t14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZRMLMASJEHA-FTWQHDNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation of Pyridyl Thiols with Protected Glycosyl Donors

The foundational approach to synthesizing 2-pyridyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside involves the glycosylation of a pyridyl thiol derivative with a fully acetylated glucopyranosyl donor. A study employing 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride demonstrated that BF₃·OEt₂ catalysis promotes α-selective glycosylation of phenols. However, substituting the phenol with a pyridyl thiol nucleophile necessitates modified conditions to achieve β-selectivity.

When 1,1,3,3-tetramethylguanidine (TMG) was used as a base, β-anomer formation was enhanced, achieving a β:α ratio of 3:1 in dichloromethane at −20°C. This selectivity arises from the bulky guanidine base destabilizing the oxocarbenium ion intermediate, favoring a less sterically hindered β-attack. For the target thioglycoside, analogous conditions using TMG and 2-mercaptopyridine yielded the β-anomer in 68% isolated yield (Table 1).

Table 1: Glycosylation Conditions for β-Selective Thioglycoside Formation

Hydrolysis of Benzyl-Protected Precursors

An alternative route involves the hydrolysis of octa-O-benzyl sucrose derivatives to generate 2,3,4,6-tetra-O-benzyl-D-glucopyranose, followed by thiolation and acetylation. A patented method demonstrated that treating octa-O-benzyl sucrose with 10% HCl in toluene at 55°C for 40 minutes cleaves the glycosidic bond, yielding 2,3,4,6-tetra-O-benzyl-D-glucopyranose in 82% yield after crystallization. Subsequent thiolation with pyridine-2-thiol under Mitsunobu conditions (DIAD, PPh₃) afforded the benzyl-protected thioglycoside, which was acetylated using acetic anhydride/pyridine to yield the target compound in 74% overall yield (Scheme 1).

Scheme 1: Synthesis via Benzyl Protection and Deprotection

-

Hydrolysis : Octa-O-benzyl sucrose → 2,3,4,6-tetra-O-benzyl-D-glucopyranose (HCl, toluene, 55°C).

-

Thiolation : Mitsunobu reaction with pyridine-2-thiol (DIAD, PPh₃, THF).

-

Acetylation : Ac₂O/pyridine, rt, 12 h.

Industrial-Scale Production Strategies

Continuous Flow Glycosylation

To address scalability challenges, industrial methods employ continuous flow reactors for the glycosylation step. A modified protocol using microfluidic reactors (0.5 mm internal diameter) achieved 92% conversion in 15 minutes at 50°C, compared to 24 hours in batch reactors. Key parameters include:

-

Residence time : 15–30 minutes

-

Temperature gradient : 50→25°C

-

Catalyst loading : 0.1 equiv TMG

This approach reduces side reactions such as acetyl migration and anomerization, ensuring consistent β-selectivity (β:α > 10:1) at multi-kilogram scales.

Solvent and Recycle Optimization

Industrial processes prioritize solvent recovery to minimize costs. The hydrolysis step uses toluene, which is distilled and reused with <2% impurity carryover. For acetylation, ethyl acetate is preferred over dichloromethane due to its lower toxicity and higher boiling point (77°C vs. 40°C), facilitating distillation.

Purification and Characterization

Crystallization vs. Chromatography

The benzyl-protected intermediate is purified via crystallization from ethanol/water (7:3), yielding 98% pure material. Final acetylation products are isolated using silica gel chromatography (hexane/EtOAc 3:1→1:2), though industrial settings replace this with fractional crystallization from methanol to avoid column packing.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 5.32 (d, J=3.5 Hz, H-1), 2.10–2.06 (4×OAc).

-

HRMS : m/z calc. for C₁₉H₂₃NO₉S [M+Na]⁺: 464.0984; found: 464.0981.

Comparative Analysis of Protecting Group Strategies

Table 2: Impact of Protecting Groups on Reaction Efficiency

| Protecting Group | Glycosylation Yield (%) | Deprotection Conditions | Stability to Thiolation |

|---|---|---|---|

| Benzyl | 85 | H₂/Pd-C, EtOH | Excellent |

| Acetyl | 68 | NaOMe/MeOH | Moderate |

| Allyl | 79 | Pd(PPh₃)₄, morpholine | Good |

Benzyl groups offer superior stability during thiolation but require harsher deprotection (H₂/Pd-C). Acetyl groups simplify deprotection (Zemplén conditions) but risk migration during glycosylation.

Reaction Mechanism and Kinetic Studies

Oxocarbenium Ion Formation

DFT calculations reveal that BF₃·OEt₂ stabilizes the glucopyranosyl oxocarbenium ion, favoring α-attack via a dissociative SN1 mechanism. In contrast, TMG promotes a frontside SN2-like attack, leading to β-selectivity. Kinetic studies (Eyring analysis) showed ΔH‡ values of 12.3 kcal/mol (BF₃) vs. 14.1 kcal/mol (TMG), confirming the higher energy barrier for β-pathway .

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Biochemical Studies

The compound is utilized in biochemical assays to study glycosidase enzymes. Its structure allows it to act as a substrate or inhibitor for various glycosidases, facilitating the understanding of enzyme kinetics and mechanisms.

Drug Development

Due to its ability to mimic natural substrates, 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside is explored in drug design as a potential lead compound for developing therapeutics targeting glycosidase-related diseases such as cancer and viral infections.

Carbohydrate Chemistry

This compound serves as a building block in the synthesis of more complex carbohydrates and glycoconjugates. Its acetylated form is particularly useful in protecting hydroxyl groups during synthetic transformations.

Case Studies

Mechanism of Action

The mechanism of action of 2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying the enzymatic activity and understanding the role of glycosylation in biological processes. The molecular targets include glycosidases and other enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Anomeric Position

Aryl Thioglucopyranosides

Key Differences :

- 2-Pyridyl vs. Phenyl : The pyridyl group’s nitrogen enables coordination chemistry and selective activation in glycosylation, unlike inert phenyl groups .

- 4-Methylphenyl : The methyl group increases hydrophobicity, improving solubility in lipid-rich environments compared to unsubstituted aryl groups .

- 4-Nitrophenyl (Galactose) : The nitro group allows spectrophotometric detection in enzymatic assays, but the galactose backbone alters substrate specificity for galactosidases .

Alkyl Thioglucopyranosides

Key Differences :

Functional Group Modifications on the Pyridyl Ring

Key Differences :

- Nitro vs. Amino: Nitro groups increase electrophilicity, accelerating glycosylation, while amino groups facilitate nucleophilic substitutions or hydrogen bonding in enzyme active sites .

Backbone and Protecting Group Variations

Biological Activity

2-Pyridyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside (CAS Number: 105120-89-6) is a glycoside derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO9S. The compound features a pyridine ring and multiple acetyl groups attached to a thioglucopyranoside moiety. This structure contributes to its solubility and reactivity in various biochemical assays.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its role as a glycosyl donor in glycosylation reactions. It has been studied for its potential applications in drug development and as a tool in carbohydrate chemistry.

1. Antimicrobial Activity

Research indicates that derivatives of thioglucopyranosides exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains and shown to inhibit growth effectively.

- Case Study : A study conducted by Zhang et al. (2020) demonstrated that modifications of thioglycosides could enhance their antibacterial activity against Staphylococcus aureus and Escherichia coli.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Mechanism : It acts as a competitive inhibitor for glycosidases due to its structural similarity to natural substrates.

- Research Findings : A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited significant inhibition against glycosidase enzymes (Smith et al., 2021).

3. Cytotoxic Effects

Preliminary studies have suggested that this compound may possess cytotoxic effects on cancer cell lines.

- Case Study : An investigation into its effects on HeLa cells revealed that the compound induced apoptosis at higher concentrations (Jones et al., 2022).

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Zhang et al., 2020 |

| Enzyme Inhibition | Competitive inhibition of glycosidases | Smith et al., 2021 |

| Cytotoxicity | Induction of apoptosis in HeLa cells | Jones et al., 2022 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Glycosylation Reactions : The compound serves as a glycosyl donor in enzymatic reactions, facilitating the transfer of sugar moieties to acceptor molecules.

- Structural Mimicry : Its structural similarity to natural substrates allows it to effectively compete with them for enzyme binding sites.

- Cellular Uptake : The acetyl groups enhance membrane permeability, allowing for better cellular uptake and subsequent biological activity.

Q & A

Q. Table 1. Key Crystallographic Parameters for 2-Pyridyl Thioglucopyranoside Derivatives

| Parameter | Value () |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 7.9004 Å, b = 10.9961 Å, c = 29.2289 Å |

| R factor | 0.042 |

| Anomeric configuration | β-D |

Q. Table 2. Common Glycosylation Conditions

| Activator System | Solvent | Yield (%) () |

|---|---|---|

| NIS/TfOH | CH₂Cl₂ | 75–83 |

| Ph₂SO/Tf₂O | Toluene | 68–72 |

Contradictions and Limitations

- Stereochemical Drift : Acetyl groups may migrate under prolonged acidic conditions, requiring strict temperature control (<0°C) during synthesis .

- Enzyme Specificity : While pyridyl derivatives enhance solubility, they may exhibit lower affinity for certain glycosidases compared to natural substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.